

Application Notes & Protocols: N-Propyl-sulfamide Sodium Salt

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Compound of Interest

Compound Name: *N-Propyl-sulfamide sodium salt*

CAS No.: 1642873-03-7

Cat. No.: B2598764

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the experimental use of **N-Propyl-sulfamide sodium salt** (CAS No. 1642873-03-7), a versatile organic building block.[1] [2] Given the presence of the sulfamide functional group, a known pharmacophore for carbonic anhydrase (CA) inhibition, these protocols are structured to characterize the compound and evaluate its potential as a CA inhibitor.[3] Methodologies include physicochemical characterization, an in vitro enzymatic inhibition assay, and a counter-screening cell viability assay. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction and Scientific Background

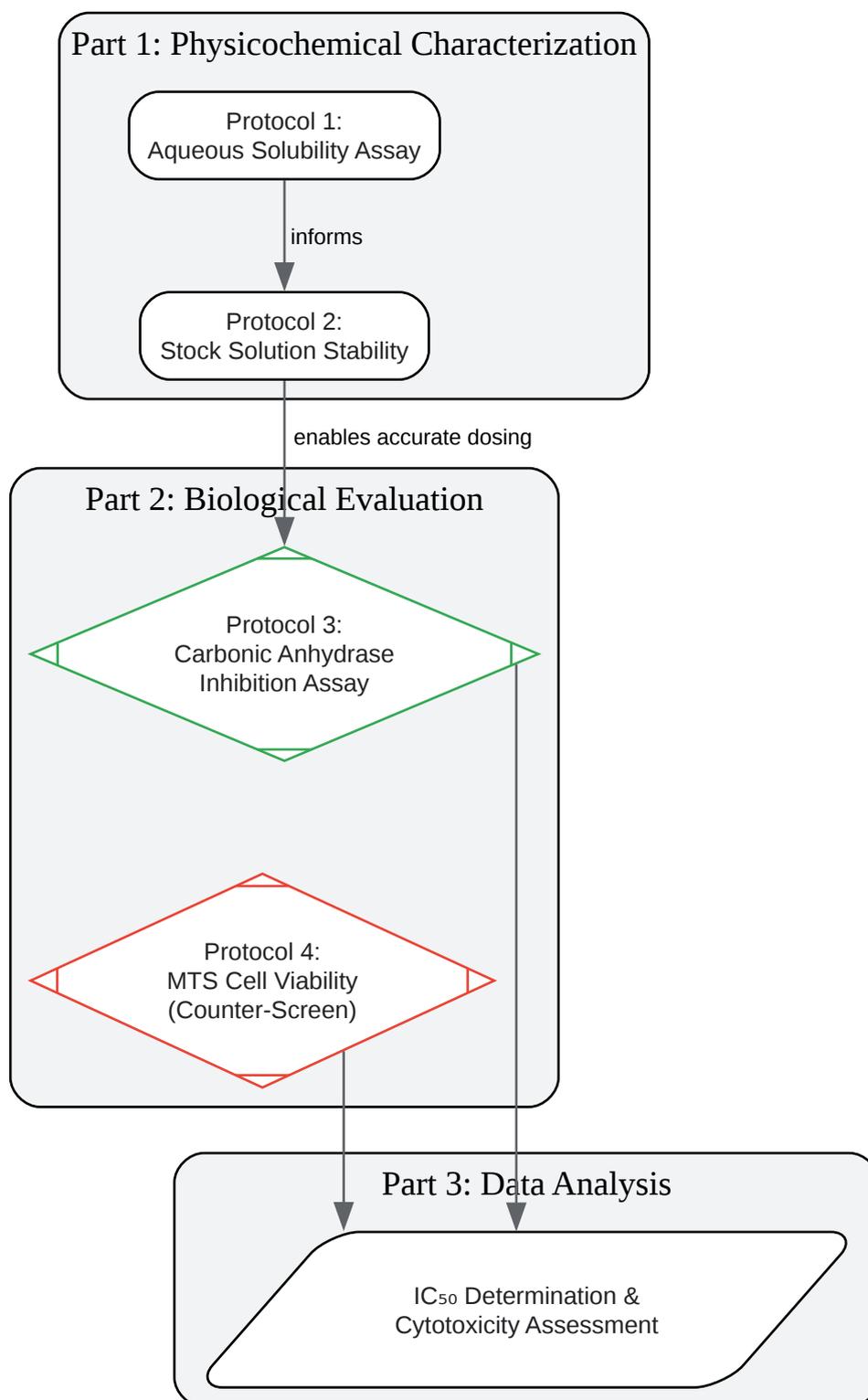
N-Propyl-sulfamide sodium salt is an organic sodium salt with the molecular formula $C_3H_9N_2NaO_2S$ and a molecular weight of 160.17 g/mol .[1] It serves as a key intermediate in the synthesis of more complex molecules, including the dual endothelin receptor antagonist, Macitentan.[1] The core functional group, sulfamide (-NH-SO₂-NH-), is a critical scaffold in medicinal chemistry.[1][2] Sulfonamide-containing compounds are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3][4]

CAs play a crucial role in physiological processes such as pH regulation, CO₂ transport, and electrolyte balance.[3] Their inhibition has therapeutic applications in managing glaucoma, epilepsy, and altitude sickness.[4] Therefore, a primary hypothesized application for a novel sulfamide-containing compound like **N-Propyl-sulfamide sodium salt** is the inhibition of CA activity.

These application notes provide a logical workflow for a researcher to characterize this compound and validate its hypothesized biological activity.

Overall Experimental Workflow

The following diagram outlines the logical progression of experiments described in this guide, moving from basic characterization to specific biological evaluation.



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Caption: Experimental workflow for characterizing **N-Propyl-sulfamide sodium salt**.

Physicochemical Characterization

Before biological testing, it is crucial to understand the compound's fundamental properties, such as its solubility in aqueous buffers. The sodium salt form is expected to enhance water solubility compared to its parent compound.[1][5]

Protocol 1: Kinetic Aqueous Solubility Assay

Principle: This protocol determines the kinetic solubility of the test compound. A concentrated DMSO stock solution is added to an aqueous buffer, and any resulting precipitate is removed by filtration. The concentration of the remaining soluble compound is then quantified by UV-Vis spectrophotometry against a standard curve. This method is rapid and suitable for early-stage drug discovery.[6][7][8]

Materials:

- **N-Propyl-sulfamide sodium salt**
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well solubility filter plates (e.g., Millipore MultiScreen)
- 96-well UV-transparent plates
- UV-Vis microplate reader

Procedure:

- Prepare Stock Solution: Accurately weigh and dissolve **N-Propyl-sulfamide sodium salt** in 100% DMSO to create a high-concentration stock (e.g., 20 mM).
- Prepare Standard Curve: Create a series of standards by diluting the DMSO stock solution in DMSO. Then, dilute these standards 100-fold in PBS (final DMSO concentration of 1%) in a UV-transparent plate. This curve should range from an expected high concentration down to ~0.1 μM .

- **Sample Preparation:** In the filter plate, add 2 μL of the 20 mM DMSO stock solution to 198 μL of PBS (pH 7.4). This creates a theoretical final concentration of 200 μM with 1% DMSO. Prepare in triplicate.
- **Incubation:** Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[9]
- **Filtration:** Place the filter plate on a vacuum manifold and filter the contents into a clean, UV-transparent 96-well plate.
- **Quantification:** Measure the absorbance of the filtered samples and the standard curve at the compound's λ_{max} (to be determined by a preliminary wavelength scan).
- **Calculation:** Calculate the concentration of the compound in the filtered samples using the linear regression equation from the standard curve. This value represents the kinetic solubility.

Scientist's Notes:

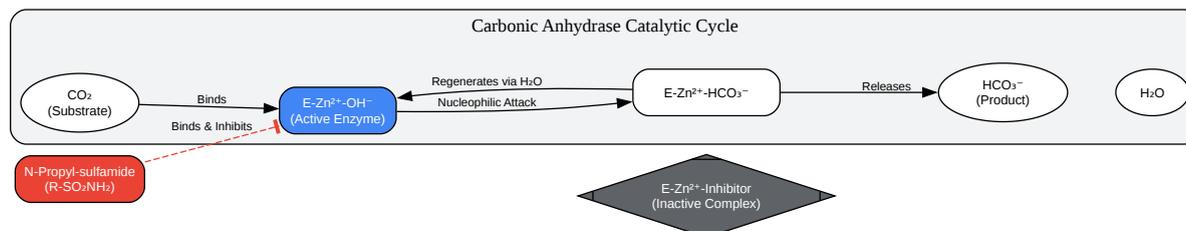
- **Causality:** A kinetic solubility assay is chosen for its high throughput.[9] It mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous environment.[8]
- **Trustworthiness:** The standard curve must be prepared with the same final DMSO concentration (1%) as the samples to account for any solvent effects on UV absorbance. A PBS blank containing 1% DMSO should be used to zero the plate reader.

Biological Evaluation: Enzyme Inhibition

The primary hypothesis is that **N-Propyl-sulfamide sodium salt** will inhibit carbonic anhydrase (CA) activity. This protocol uses a colorimetric assay to measure the esterase activity of CA, which is a well-accepted proxy for its primary hydratase function.

Hypothesized Mechanism of Action

Sulfonamides typically inhibit CAs by coordinating to the catalytic Zn^{2+} ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's function.[10]



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Caption: Inhibition of Carbonic Anhydrase by a sulfonamide compound.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of purified carbonic anhydrase (e.g., bovine CA isozyme II) using p-nitrophenyl acetate (pNPA) as a substrate. Active CA hydrolyzes pNPA to p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm. The rate of product formation is proportional to CA activity. An inhibitor will reduce this rate.

[11][12]

Materials:

- **N-Propyl-sulfamide sodium salt**
- Purified Carbonic Anhydrase (e.g., from bovine erythrocytes, Sigma-Aldrich)
- CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
- CA Substrate (p-Nitrophenyl Acetate)
- Acetazolamide (positive control inhibitor)[12]
- 96-well clear flat-bottom plates

- Absorbance microplate reader with kinetic reading capability

Procedure:

- Compound Preparation: Prepare a 10X serial dilution of **N-Propyl-sulfamide sodium salt** in CA Assay Buffer, starting from a high concentration (e.g., 1 mM). Also prepare a 10X dilution series for Acetazolamide.
- Plate Setup: In a 96-well plate, set up the following wells in triplicate:
 - Test Wells: 10 μ L of each **N-Propyl-sulfamide sodium salt** dilution.
 - Positive Control (IC): 10 μ L of each Acetazolamide dilution.
 - Enzyme Control (EC): 10 μ L of CA Assay Buffer (represents 100% activity).
 - Solvent Control (SC): If compounds are dissolved in DMSO first, ensure all wells have the same final DMSO concentration and include a control with just the solvent.[\[12\]](#)
 - Blank: Wells with only buffer and substrate to measure background hydrolysis.
- Enzyme Addition: Add 80 μ L of CA enzyme solution (pre-diluted in CA Assay Buffer to an optimal working concentration) to all wells except the blank.
- Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[\[12\]](#)
- Reaction Initiation: Add 10 μ L of CA Substrate (pNPA) to all wells to initiate the reaction. The final volume should be 100 μ L.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V_0 , change in absorbance per minute) for each well from the linear portion of the kinetic curve.

- Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = $[1 - (V_{0_inhibitor} - V_{0_blank}) / (V_{0_EC} - V_{0_blank})] * 100$
- Plot % Inhibition vs. $\log[\text{Inhibitor Concentration}]$ and fit the data to a four-parameter logistic curve to determine the IC_{50} value.

Scientist's Notes:

- Causality: A kinetic assay is superior to an endpoint assay as it provides the reaction rate, which is a more accurate measure of enzyme activity and less prone to artifacts from timing errors.
- Trustworthiness: Acetazolamide is a potent, well-characterized CA inhibitor and serves as the essential positive control.[\[11\]](#) A successful assay will show a clear dose-response curve for Acetazolamide, validating the assay's performance. The Enzyme Control (EC) is critical for defining 0% inhibition.

Biological Evaluation: Cytotoxicity Counter-Screen

A potent enzyme inhibitor is only useful if it is not broadly cytotoxic. This protocol serves as a counter-screen to assess the general toxicity of **N-Propyl-sulfamide sodium salt** on a standard mammalian cell line.

Protocol 4: MTS Cell Viability Assay

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[\[13\]](#)[\[14\]](#)

Materials:

- A standard mammalian cell line (e.g., HEK293 or HeLa)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- **N-Propyl-sulfamide sodium salt**

- MTS reagent solution (containing PES electron coupling reagent)[13]
- Doxorubicin or Staurosporine (positive control for cytotoxicity)
- 96-well clear tissue culture-treated plates

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).
- **Compound Treatment:** Prepare a 2X serial dilution of **N-Propyl-sulfamide sodium salt** in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a positive control (Doxorubicin) and an untreated control (medium only).
- **Incubation:** Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
- **MTS Addition:** Add 20 µL of MTS reagent solution directly to each well.[14]
- **Final Incubation:** Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized so the untreated control wells have an absorbance value between 1.0 and 2.0.
- **Measurement:** Record the absorbance at 490 nm using a microplate reader.
- **Data Analysis:**
 - Calculate the percent viability for each concentration using the formula: % Viability = $(\text{Abs_sample} / \text{Abs_untreated}) * 100$
 - Plot % Viability vs. log[Compound Concentration] to determine the CC₅₀ (50% cytotoxic concentration).

Scientist's Notes:

- **Causality:** It is critical to test for cytotoxicity to determine the compound's therapeutic window or selectivity index ($SI = CC_{50} / IC_{50}$). A high SI value is desirable for a drug candidate.
- **Trustworthiness:** The assay must include an untreated control (100% viability) and a potent cytotoxic agent like Doxorubicin (0% viability) to define the dynamic range of the assay. Cell confluency at the start of the experiment can significantly impact results; ensure cells are in their growth phase.^[15]

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Parameter	N-Propyl-sulfamide Sodium Salt	Acetazolamide (Control)
Kinetic Solubility (μM in PBS, pH 7.4)	[Insert Experimental Value]	> 2000 (literature)
CA Inhibition IC_{50} (μM)	[Insert Experimental Value]	[Insert Experimental Value]
Cytotoxicity CC_{50} (μM on HEK293 cells)	[Insert Experimental Value]	N/A
Selectivity Index (CC_{50} / IC_{50})	[Calculate from Exp. Values]	N/A

Interpretation:

- A low IC_{50} value against carbonic anhydrase indicates high potency.
- A high CC_{50} value indicates low general cytotoxicity.
- A Selectivity Index (SI) significantly greater than 10 is often considered a promising starting point for a potential therapeutic agent, indicating that the compound inhibits the target enzyme at concentrations much lower than those that cause general cell death.

Safety and Handling

Hazard Identification: **N-Propyl-sulfamide sodium salt** is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[1]

Personal Protective Equipment (PPE):

- Eyes: Wear safety glasses with side-shields or chemical goggles.[16][17]
- Skin: Wear protective gloves (e.g., nitrile) and a lab coat.[18]
- Inhalation: Avoid breathing dust.[16] Use in a well-ventilated area or with a fume hood.[17][18]

Handling and Storage:

- Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[16][18]
- The compound may decompose in moist air.[16] Some suppliers recommend storing under an inert gas.[2]
- Wash hands thoroughly after handling.[17]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][17]

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